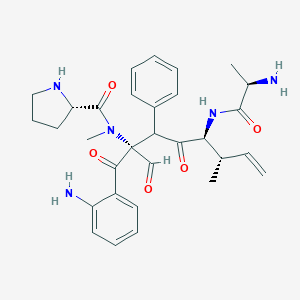
Avellanin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avellanin A is a natural product that belongs to the family of polyphenols. It is extracted from the bark of the hazelnut tree, Corylus avellana. Avellanin A has shown promising results in various scientific studies due to its antioxidant, anti-inflammatory, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Total Synthesis of Avellanins A and B : Avellanins A and B, pressor-active fungal metabolites from Hamigera avellanea, have been synthesized from methyl anthranilate. This study established the absolute stereostructure of avellanin B and explored synthesis methods involving coupling and cyclization techniques (Nakao, Hamada, & Shioiri, 1989).
Synthesis and Bioactivity of Cyclic Pentapeptides : The synthesis of cyclic pentapeptides including avellanins A, B, and C was achieved using solid-phase peptide elongation and solution-phase macrolactamization. Avellanins A and C showed inhibitory activity against apolipoprotein B production in Hep G2 cells without cytotoxicity (Honda, Inagaki, & Masuda, 2021).
Medicinal and Biological Properties
Inhibitory Activity Against Apolipoprotein B : Avellanins A and C were found to inhibit apolipoprotein B production in Hep G2 cells, highlighting their potential as bioactive compounds in medical applications (Honda, Inagaki, & Masuda, 2021).
Conformational Studies of Cyclic Peptides : Research on avellanin along with gramicidin S explored their conformational changes when incorporating a pseudo-β (C9) Ant–DPro turn motif. This study provided insights into the structural details of these bioactive peptides (Kotmale et al., 2018).
Chemical Phenotyping and Taxonomy
- Secondary Metabolite Diversity in Hamigera Species : A study on the secondary metabolite phenotypes of Hamigera species, including the production of avellanins A and B, revealed distinct chemical patterns that corresponded with the species' phylogeny. This research contributes to understanding the chemical diversity and taxonomy within the genus (Igarashi et al., 2014).
Applications in Other Fields
- Anti-inflammatory Effects of Tabebuia Avellanedae : While not directly involving avellanin A, research on Tabebuia avellanedae, which shares part of the name, indicates significant anti-inflammatory effects. This study demonstrates the plant's ethnopharmacological activity in various inflammatory conditions, which might be relevant to the broader understanding of compounds like avellanin A (Byeon et al., 2008).
Eigenschaften
CAS-Nummer |
110297-47-7 |
|---|---|
Produktname |
Avellanin A |
Molekularformel |
C31H39N5O5 |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
(2S)-N-[(2R,5S,6S)-1-(2-aminophenyl)-5-[[(2R)-2-aminopropanoyl]amino]-2-formyl-6-methyl-1,4-dioxo-3-phenyloct-7-en-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H39N5O5/c1-5-19(2)26(35-29(40)20(3)32)27(38)25(21-12-7-6-8-13-21)31(18-37,28(39)22-14-9-10-15-23(22)33)36(4)30(41)24-16-11-17-34-24/h5-10,12-15,18-20,24-26,34H,1,11,16-17,32-33H2,2-4H3,(H,35,40)/t19-,20+,24-,25?,26-,31-/m0/s1 |
InChI-Schlüssel |
RRKPZYIKFBDXNY-KLYJBUPTSA-N |
Isomerische SMILES |
C[C@@H](C=C)[C@@H](C(=O)C(C1=CC=CC=C1)[C@@](C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)[C@@H]3CCCN3)NC(=O)[C@@H](C)N |
SMILES |
CC(C=C)C(C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)NC(=O)C(C)N |
Kanonische SMILES |
CC(C=C)C(C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)NC(=O)C(C)N |
Synonyme |
avellanin A cyclo(N-Me-Phe-Ala-Ile-2-aminobenzoyl-Pro) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



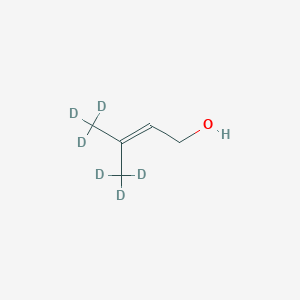
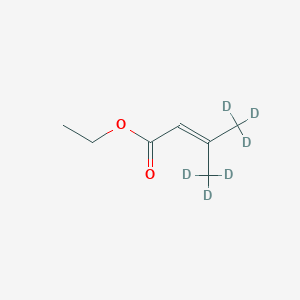

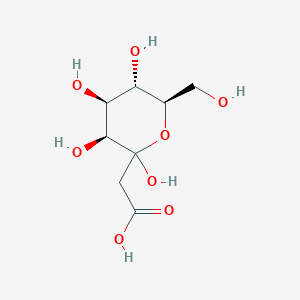
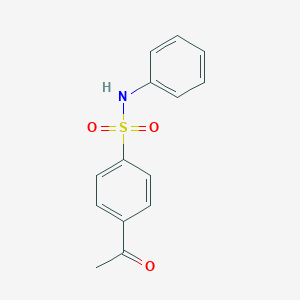
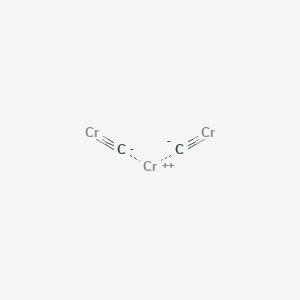
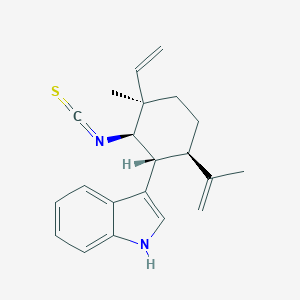
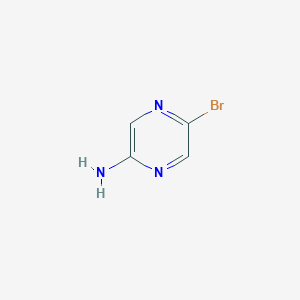
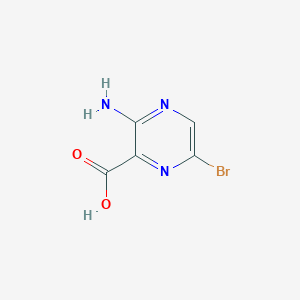
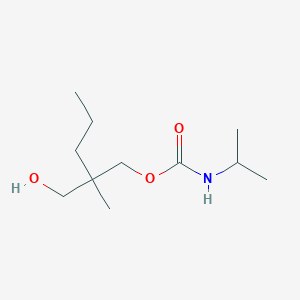
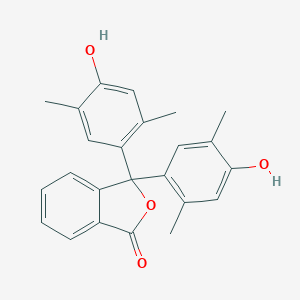
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
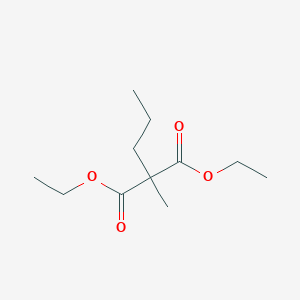
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)